molecular formula C14H29ClO4S B14437088 beta-Chloroethyl iso decoxyethyl sulfite CAS No. 74039-75-1

beta-Chloroethyl iso decoxyethyl sulfite

Cat. No.: B14437088
CAS No.: 74039-75-1
M. Wt: 328.9 g/mol
InChI Key: CUSWNRBNKBVACW-UHFFFAOYSA-N
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Description

Beta-Chloroethyl iso decoxyethyl sulfite: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chloroethyl group, an iso-decoxyethyl group, and a sulfite moiety. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl iso decoxyethyl sulfite typically involves the reaction of chloroethyl alcohol with iso-decoxyethyl alcohol in the presence of a sulfite source. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an SN2 reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Beta-Chloroethyl iso decoxyethyl sulfite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfite group to a sulfide.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Beta-Chloroethyl iso decoxyethyl sulfite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Chloroethyl iso decoxyethyl sulfite involves its interaction with molecular targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The sulfite moiety can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

  • Beta-Chloroethyl iso butoxyethyl sulfite
  • Beta-Chloroethyl iso hexyloxyethyl sulfite
  • Beta-Chloroethyl iso octyloxyethyl sulfite

Comparison: Beta-Chloroethyl iso decoxyethyl sulfite is unique due to its specific chain length and branching, which can influence its reactivity and solubility compared to other similar compounds. The presence of the iso-decoxyethyl group provides distinct steric and electronic properties that can affect its behavior in chemical reactions and biological systems .

Properties

CAS No.

74039-75-1

Molecular Formula

C14H29ClO4S

Molecular Weight

328.9 g/mol

IUPAC Name

2-chloroethyl 2-(8-methylnonoxy)ethyl sulfite

InChI

InChI=1S/C14H29ClO4S/c1-14(2)8-6-4-3-5-7-10-17-12-13-19-20(16)18-11-9-15/h14H,3-13H2,1-2H3

InChI Key

CUSWNRBNKBVACW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOCCOS(=O)OCCCl

Origin of Product

United States

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